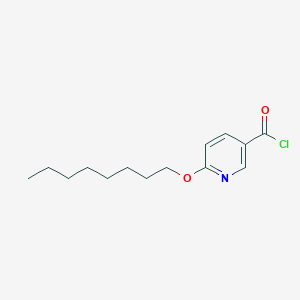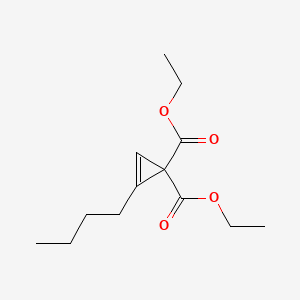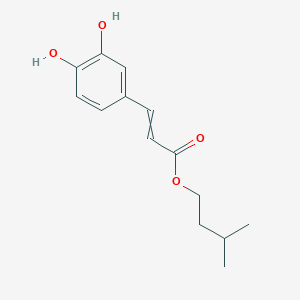![molecular formula C22H30O2Si B14293544 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 113423-54-4](/img/structure/B14293544.png)
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound known for its applications in synthetic organic chemistry. This compound is characterized by the presence of a hexenol group and a silyl ether group, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of the hydroxyl group of 5-Hexen-1-ol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenol group to a single bond, forming hexanol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to substitute the silyl ether group.
Major Products
The major products formed from these reactions include hexanol derivatives, aldehydes, carboxylic acids, and various substituted silyl ethers.
Scientific Research Applications
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of tetrahydropyran rings through cyclization reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other functional groups. The compound’s molecular targets and pathways are related to its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
5-Hexen-1-ol: The parent compound without the silyl ether group.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A similar compound with a different substitution pattern.
Uniqueness
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry, particularly in the formation of complex molecules.
Properties
CAS No. |
113423-54-4 |
|---|---|
Molecular Formula |
C22H30O2Si |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxyhex-5-en-1-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-19(13-12-18-23)24-25(22(2,3)4,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h5-11,14-17,19,23H,1,12-13,18H2,2-4H3 |
InChI Key |
RZHCDBJCEUNYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)



![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
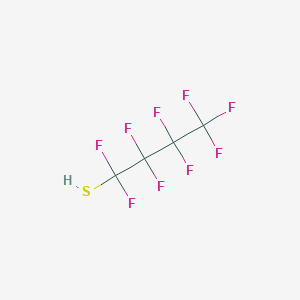
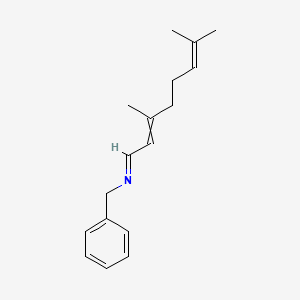

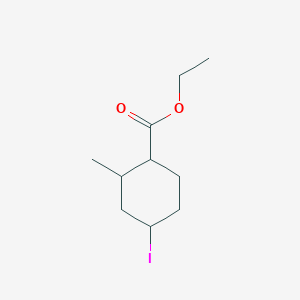

![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
